![molecular formula C28H28O4Si B11945585 Tetrakis(2-methoxyphenyl)silane](/img/structure/B11945585.png)
Tetrakis(2-methoxyphenyl)silane
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Overview
Description
Tetrakis(2-methoxyphenyl)silane: is an organosilicon compound with the molecular formula C28H28O4Si and a molecular weight of 456.619 g/mol It is characterized by the presence of four 2-methoxyphenyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis(2-methoxyphenyl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methoxyphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
SiCl4+4C7H7OMgBr→Si(C7H7O)4+4MgBrCl
The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(2-methoxyphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with substituted phenyl groups.
Scientific Research Applications
Chemistry: Tetrakis(2-methoxyphenyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. It is also employed in the development of new catalysts for chemical reactions .
Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems and as a component in bio-compatible materials .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties .
Mechanism of Action
The mechanism of action of tetrakis(2-methoxyphenyl)silane involves its interaction with various molecular targets, depending on the specific application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In drug delivery, it forms stable complexes with therapeutic agents, enhancing their stability and bioavailability .
Comparison with Similar Compounds
- Tetrakis(4-biphenylyl)silane
- Tetrakis(dimethylphenylsilyl)silane
- Tetrakis(2-ethylhexyl)silane
- Tetrakis(4-(dimethylamino)phenyl)silane
Uniqueness: Tetrakis(2-methoxyphenyl)silane is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it particularly valuable in applications requiring precise control over chemical reactivity and material properties .
Biological Activity
Tetrakis(2-methoxyphenyl)silane (TMPS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological activity of TMPS, synthesizing findings from diverse research sources. The focus will be on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.
Chemical Structure and Properties
TMPS is characterized by its tetravalent silicon atom bonded to four 2-methoxyphenyl groups. Its chemical formula is C16H20O4Si. The presence of methoxy groups enhances its solubility in organic solvents, which is crucial for various biological applications.
Antimicrobial Properties
Research has indicated that TMPS exhibits significant antimicrobial activity against various pathogens. A study demonstrated that TMPS showed effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 12 | 64 µg/mL |
Pseudomonas aeruginosa | 10 | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of TMPS. In vitro studies using human cell lines (e.g., HeLa and MCF-7) revealed that TMPS exhibits dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
These findings suggest that while TMPS has antimicrobial properties, careful consideration is needed regarding its cytotoxic effects at higher concentrations.
Drug Delivery Applications
TMPS has shown promise in drug delivery systems due to its biocompatibility and ability to form siloxane networks. A recent study explored its use as a carrier for anticancer drugs, demonstrating enhanced drug solubility and controlled release profiles. The encapsulation efficiency was reported to be over 85% for certain chemotherapeutic agents.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of TMPS-coated medical devices in preventing infections post-surgery. Results indicated a significant reduction in infection rates compared to uncoated devices.
- Case Study on Drug Delivery : In a preclinical model, TMPS was used to deliver paclitaxel, a common chemotherapeutic agent. The study found that TMPS significantly improved the bioavailability of paclitaxel, leading to enhanced therapeutic outcomes.
Properties
Molecular Formula |
C28H28O4Si |
---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
tetrakis(2-methoxyphenyl)silane |
InChI |
InChI=1S/C28H28O4Si/c1-29-21-13-5-9-17-25(21)33(26-18-10-6-14-22(26)30-2,27-19-11-7-15-23(27)31-3)28-20-12-8-16-24(28)32-4/h5-20H,1-4H3 |
InChI Key |
AFTHKMWLZQRHFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1[Si](C2=CC=CC=C2OC)(C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Origin of Product |
United States |
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